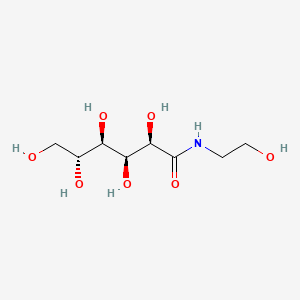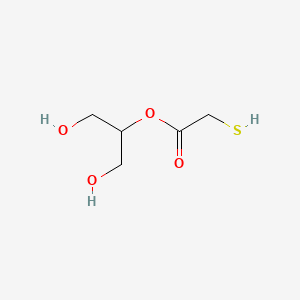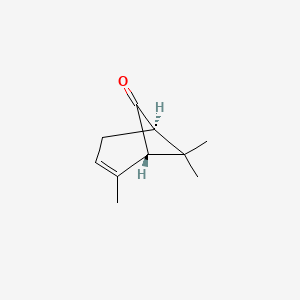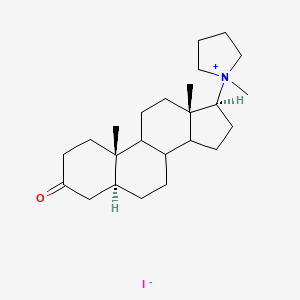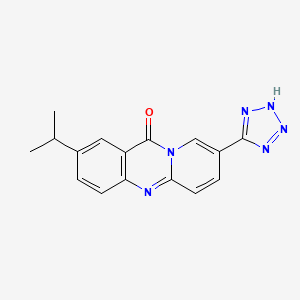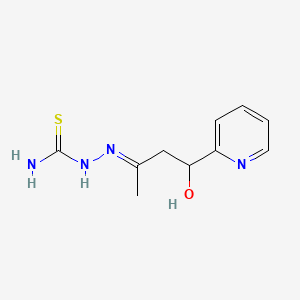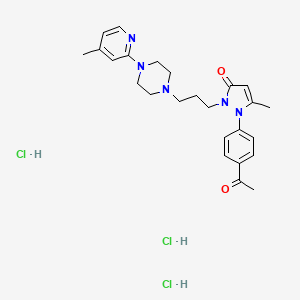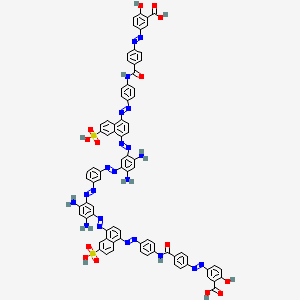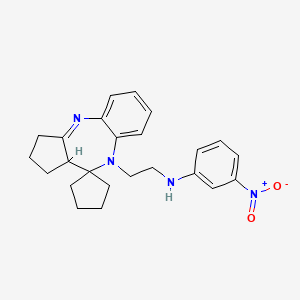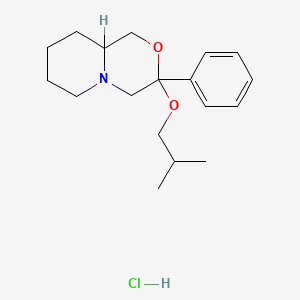
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoroacetic acid in dichloromethane at 20°C, followed by the application of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at 80°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced indole derivatives.
科学的研究の応用
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, affecting the production of prostaglandins .
類似化合物との比較
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole: Similar structure but with a methyl group instead of a pyridinyl group.
Harmaline: Another indole derivative with similar biological activities.
Uniqueness
The uniqueness of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
110187-45-6 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
6-methoxy-1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O/c1-21-11-5-6-14-13(10-11)12-7-9-19-17(16(12)20-14)15-4-2-3-8-18-15/h2-6,8,10,20H,7,9H2,1H3 |
InChIキー |
HDPUTIAVUXCKDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



